N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features an indole moiety, a thiazole ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-acetic acid, which undergoes esterification and subsequent reduction to yield the indole-3-ethylamine.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
Urea Linkage Formation: The 4-chlorophenyl isocyanate reacts with the thiazole amine to form the urea linkage.
Final Coupling: The indole-3-ethylamine is coupled with the thiazole-urea intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-aldehyde or indole-3-carboxylic acid.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Indole-3-aldehyde, indole-3-carboxylic acid.
Reduction: 4-chloroaniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s indole moiety can interact with tryptophan-binding sites, while the thiazole and urea groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Lacks the chlorine atom on the phenyl ring.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)acetamide: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c23-15-5-7-16(8-6-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-10-9-14-12-25-19-4-2-1-3-18(14)19/h1-8,12-13,25H,9-11H2,(H,24,29)(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRHBBGMSABNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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